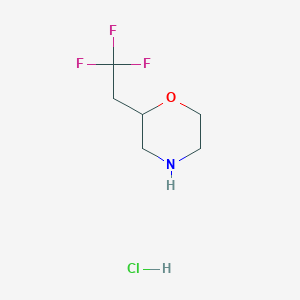

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONULOIOABRESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031259-08-0 | |

| Record name | 2-(2,2,2-trifluoroethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride can be synthesized through the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. This electrochemical method is efficient and yields good results. The reaction involves the use of trifluoromethylating agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Fluorinated Substituents

2-(Trifluoromethyl)morpholine Hydrochloride

- CAS No.: 1196152-51-8

- Molecular Formula: C₅H₈ClF₃NO

- Molecular Weight : 191.58 g/mol

- Key Differences :

- Substitution at the 2-position with a trifluoromethyl (-CF₃) group instead of trifluoroethyl (-CH₂CF₃).

- Smaller molecular weight and reduced steric bulk compared to the target compound.

- Applications : Likely used in medicinal chemistry for its strong electron-withdrawing properties .

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride

- CAS No.: 1394909-69-3

- Molecular Formula: C₅H₉ClF₃NO

- Molecular Weight : 191.58 g/mol

- Key Differences :

- Chiral center at the 2-position (S-enantiomer).

- Similar trifluoromethyl group but lacks the ethylene (-CH₂-) spacer present in the target compound.

- Implications : Stereochemistry may influence binding affinity in enantioselective reactions .

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic Acid Hydrochloride

- CAS No.: CID 65548021

- Molecular Formula: C₇H₁₀ClF₃NO₃

- Molecular Weight : 241.61 g/mol

- Key Differences: Substitution at the 4-position of the morpholine ring with a trifluoroethyl group.

- Applications: Potential use in peptide mimetics or as a zwitterionic building block .

Non-Morpholine Fluorinated Amines

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

- CAS No.: 1171331-39-7

- Molecular Formula : C₄H₇ClF₃N₂O

- Molecular Weight : 200.59 g/mol

- Key Differences :

- Acetamide backbone instead of a morpholine ring.

- Primary amine (-NH₂) vs. secondary amine in morpholine derivatives.

- Applications : Intermediate for fluorinated drug candidates (e.g., Fluralaner impurities) .

N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride

- CAS No.: 1835746-08-1

- Molecular Formula : C₈H₁₅ClF₃N

- Molecular Weight : 217.66 g/mol

- Key Differences :

- Cyclohexane ring instead of morpholine.

- Increased hydrophobicity due to the absence of oxygen in the ring.

- Applications: Potential use in agrochemicals or as a lipophilic amine catalyst .

Aromatic Fluorinated Amines

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethyl)morpholine HCl | 2031259-08-0 | C₆H₁₁ClF₃NO | 205.61 | Morpholine + 2-trifluoroethyl |

| 2-(Trifluoromethyl)morpholine HCl | 1196152-51-8 | C₅H₈ClF₃NO | 191.58 | Morpholine + 2-trifluoromethyl |

| (2S)-2-(Trifluoromethyl)morpholine HCl | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | Chiral morpholine + 2-trifluoromethyl |

| 4-(2,2,2-Trifluoroethyl)morpholine-3-COOH HCl | CID 65548021 | C₇H₁₀ClF₃NO₃ | 241.61 | Morpholine + 4-trifluoroethyl + COOH |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 | C₄H₇ClF₃N₂O | 200.59 | Acetamide + trifluoroethyl |

| N-(2,2,2-Trifluoroethyl)cyclohexanamine HCl | 1835746-08-1 | C₈H₁₅ClF₃N | 217.66 | Cyclohexane + trifluoroethyl |

Research Findings and Implications

Electronic Effects :

- Trifluoroethyl (-CH₂CF₃) and trifluoromethyl (-CF₃) groups increase electron-withdrawing properties, altering the basicity of the morpholine nitrogen. This impacts reactivity in nucleophilic substitutions .

Solubility :

- Morpholine derivatives generally exhibit higher water solubility compared to cyclohexane or aromatic analogs due to the oxygen atom in the ring .

Metabolic Stability :

- Fluorinated compounds like 2-(2,2,2-trifluoroethyl)morpholine HCl are less prone to oxidative metabolism, making them valuable in drug design .

Synthetic Accessibility :

- Morpholine derivatives are often synthesized via ring-closing reactions or nucleophilic substitutions, as seen in related compounds (e.g., hydrogen chloride-mediated routes in dioxane/ethyl acetate) .

Biological Activity

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride (CAS Number: 2031259-08-0) is a fluorinated morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoroethyl group. The trifluoromethyl moiety is known to enhance lipophilicity and metabolic stability, which can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.

- Receptor Modulation : It may interact with receptor binding sites, influencing various signaling pathways within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate sensitivity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Against Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the effectiveness of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus.

- Anticancer Research : A separate investigation focused on the compound's effects on breast and colon cancer cell lines. The study found that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

- Metabolic Stability Assessment : A study assessed the metabolic stability of this compound in human liver microsomes and found that it exhibited favorable stability parameters, indicating its potential for further development in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2,2,2-Trifluoroethyl)morpholine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of morpholine with 2,2,2-trifluoroethylamine hydrochloride (CAS 373-88-6) under basic conditions. Key steps include controlling stoichiometry (e.g., 1.2:1 molar ratio of trifluoroethylamine to morpholine) and using aprotic solvents like dichloromethane to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity (>98%) . Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of:

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 10–90% ACN over 20 min) to resolve polar impurities .

- NMR : (δ ~ -70 ppm for CF group) and (morpholine protons at δ 3.6–3.8 ppm) confirm regiochemistry .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 220.1 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to hygroscopicity, store in desiccators under nitrogen at 2–8°C. Solubility in ethanol (25 mg/mL) and chloroform (10 mg/mL) enables stock solutions for reactions; avoid aqueous buffers with pH >7 to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer : The CF group enhances metabolic stability by reducing amine basicity (pKa lowering by ~1–2 units) and increasing lipophilicity (logP +0.5). Use molecular docking studies (e.g., AutoDock Vina) to assess steric and electronic interactions with target proteins, particularly in fluorophilic binding pockets .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected shifts)?

- Methodological Answer : If discrepancies arise between predicted and observed spectra:

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity.

- Compare with Cambridge Structural Database (CSD) entries for analogous trifluoroethylamines to validate chemical shifts .

- Use X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers design stability studies to evaluate degradation pathways under stressed conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stress : 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic byproducts (e.g., morpholine cleavage).

- Photolytic Stress : Expose to UV light (320–400 nm) for 48 hrs; assess using LC-MS for radical-mediated degradation .

Q. What strategies mitigate polymorphism-related issues during formulation development?

- Methodological Answer : Screen for polymorphs using XRPD (Cu-Kα radiation) and DSC (melting endotherm ~218°C). To stabilize the desired form, employ additives like polyvinylpyrrolidone (PVP) during lyophilization or use solvent-drop grinding with ethyl acetate .

Q. How can in vitro assays differentiate between the compound’s direct pharmacological effects and fluorine-specific artifacts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.